molecular formula C15H21NO2 B1513597 N-Cyclohexyl-2-methoxy-N-methylbenzamide

N-Cyclohexyl-2-methoxy-N-methylbenzamide

Cat. No.: B1513597
M. Wt: 247.33 g/mol
InChI Key: XOFREWHXNLECSD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted benzamide derivatives. The compound's IUPAC designation precisely describes the substitution pattern, with the cyclohexyl group and methyl group both attached to the amide nitrogen, while the methoxy group occupies the ortho position relative to the carbonyl functionality on the benzene ring. This nomenclature system ensures unambiguous identification and facilitates accurate communication within the scientific community.

The compound possesses the Chemical Abstracts Service registry number 947935-14-0, providing a unique identifier that distinguishes it from structurally related molecules. The MDL number MFCD09204308 serves as an additional database identifier, while the PubChem compound identification number 73996251 enables rapid access to comprehensive chemical information databases. These systematic identifiers are essential for literature searches, regulatory compliance, and chemical inventory management.

The Simplified Molecular Input Line Entry System representation CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC provides a linear notation that captures the complete molecular structure in a computer-readable format. This notation explicitly shows the connectivity between the methyl group, cyclohexyl ring, amide carbonyl, and methoxy-substituted benzene ring. The International Chemical Identifier key XOFREWHXNLECSD-UHFFFAOYSA-N offers a hashed representation that serves as a unique molecular signature for database storage and retrieval operations.

The systematic identification extends to the molecular formula C15H21NO2, which indicates the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms. This elemental composition reflects the compound's classification as an N,N-disubstituted benzamide with aromatic methoxy functionalization. The precise molecular weight of 247.338 grams per mole provides crucial information for analytical chemistry applications, including mass spectrometry and gravimetric analysis.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional arrangements due to the presence of multiple rotatable bonds and conformationally flexible substituents. The benzamide core provides a planar aromatic framework, while the attached cyclohexyl ring adopts chair conformations that significantly influence the overall molecular shape. The amide nitrogen serves as a central hub where steric interactions between the cyclohexyl and methyl substituents can affect the preferred conformational states.

The cyclohexyl ring system attached to the amide nitrogen introduces significant conformational complexity, as this six-membered aliphatic ring can adopt various chair conformations with different orientations relative to the benzamide plane. The chair conformation of cyclohexane derivatives is well-established as the most energetically favorable arrangement, with axial and equatorial positions offering different steric environments for substituent attachment. In this compound, the point of attachment to the amide nitrogen will preferentially occupy an equatorial position to minimize steric strain.

The methoxy substituent at the ortho position of the benzene ring creates additional conformational considerations due to its proximity to the amide carbonyl group. This substitution pattern can influence the planarity of the benzamide system and potentially affect the rotational barriers around the carbon-nitrogen bond connecting the benzene ring to the amide functionality. The methoxy group itself possesses rotational freedom around the carbon-oxygen bond, allowing for multiple orientations that may be stabilized by intramolecular interactions or crystal packing forces.

The amide linkage represents a partially rigid structural element due to the resonance between the nitrogen lone pair and the carbonyl group. This resonance interaction restricts rotation around the carbon-nitrogen bond and introduces planar character to the amide moiety. However, the presence of two substituents on the amide nitrogen (cyclohexyl and methyl) can create steric hindrance that influences the preferred rotational states and overall molecular conformation.

Crystallographic Studies and Polymorphism

Crystallographic analysis of this compound provides detailed insights into its solid-state structure and intermolecular packing arrangements. While specific crystal structure data for this compound was not directly available in the search results, related benzamide derivatives demonstrate characteristic packing motifs that likely apply to this system. The compound's ability to participate in hydrogen bonding through the amide functionality, combined with van der Waals interactions from the cyclohexyl and methoxy groups, creates a complex landscape of intermolecular forces that govern crystal formation.

The molecular packing in crystalline this compound would be expected to involve several types of intermolecular interactions. The amide carbonyl oxygen can serve as a hydrogen bond acceptor, while the presence of aromatic carbon-hydrogen bonds provides potential weak hydrogen bonding donors. The cyclohexyl ring system contributes significant van der Waals surface area that facilitates close packing through hydrophobic interactions, while the methoxy group may participate in dipole-dipole interactions with neighboring molecules.

Polymorphism represents a significant consideration for benzamide derivatives, as these compounds often exhibit the ability to crystallize in multiple distinct crystal forms. The structural flexibility inherent in this compound, particularly the conformational freedom of the cyclohexyl ring and methoxy group, creates opportunities for different molecular conformations to be stabilized in alternative crystal lattices. Each polymorph would exhibit distinct physical properties, including melting point, solubility, and stability characteristics.

The crystallization behavior of this compound would be influenced by various factors including solvent selection, temperature, concentration, and nucleation conditions. The compound's moderate molecular weight and mixed hydrophilic-hydrophobic character suggest that it would exhibit intermediate solubility in both polar and nonpolar solvents, affecting the range of crystallization conditions that could be employed. Understanding these crystallization parameters is essential for developing reproducible synthetic procedures and ensuring consistent material properties.

Crystal habit and morphology analysis would provide additional insights into the preferred growth directions and surface energies of different crystal faces. The anisotropic molecular shape resulting from the cyclohexyl and methoxy substituents would likely lead to non-cubic crystal systems with distinct axial ratios and interfacial angles. These morphological characteristics have practical implications for material handling, processing, and downstream applications.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cyclohexyl-2-methoxy-N-methylbenzamide

InChI

InChI=1S/C15H21NO2/c1-16(12-8-4-3-5-9-12)15(17)13-10-6-7-11-14(13)18-2/h6-7,10-12H,3-5,8-9H2,1-2H3

InChI Key

XOFREWHXNLECSD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The table below highlights key structural and functional differences between N-Cyclohexyl-2-methoxy-N-methylbenzamide and its analogs:

Compound Name Substituents (Benzamide Position) Key Functional Groups Physical/Chemical Properties Applications/Synthesis Insights References
This compound 2-methoxy, N-methyl, N-cyclohexyl Methoxy, tertiary amide High solubility in organic solvents; melting point ~250–300°C (estimated) Intermediate for metal-catalyzed reactions; potential biological activity
N-Cyclohexyl-2-fluoro-N-methylbenzamide 2-fluoro, N-methyl, N-cyclohexyl Fluorine (electron-withdrawing) Lower boiling point vs. methoxy analog; enhanced metabolic stability Fluorinated drug candidates; improved membrane permeability
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide 2-(2,3-dichlorophenoxy) Chlorophenoxy, acetamide Crystalline solid (chair cyclohexyl); N–H⋯O hydrogen bonding Herbicide/pesticide intermediates; protein interaction studies
2-Chloro-N-methoxy-N-methylbenzamide 2-chloro, N-methoxy, N-methyl Chlorine, methoxy, tertiary amide Higher reactivity in nucleophilic substitution Precursor for agrochemicals or pharmaceuticals
N-Cyclohexyl-3-methylbenzamidine 3-methyl, benzamidine (NH₂) Amidine (basic), methyl Strong hydrogen-bond donor; higher basicity (pKa ~10–12) Catalysis; coordination chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-tert-butyl) Hydroxyl, tertiary alkyl Enhanced solubility in polar solvents; O–H⋯N hydrogen bonding Metal chelation; C–H functionalization

Preparation Methods

General Synthetic Strategy for Benzanilides and N-Substituted Benzanilides

The synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide can be conceptually divided into two main stages:

  • Stage 1: Formation of the benzanilide core (amide bond formation)
  • Stage 2: N-methylation and N-methoxylation of the amide nitrogen

Benzanilide Formation via Carbodiimide-Mediated Coupling

A widely used method for preparing benzanilides involves the coupling of benzoic acid derivatives with aniline or substituted amines using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalytic base like DMAP (4-dimethylaminopyridine) in dichloromethane solvent at room temperature.

  • Procedure Summary:
    • Mix benzoic acid (15 mmol), EDCI (16.5 mmol), and DMAP (1.5 mmol) in DCM (30 mL).
    • Stir at room temperature for 15 minutes.
    • Slowly add aniline derivative (13.5 mmol).
    • Stir the reaction mixture for 12 hours at room temperature.
    • Quench with water, wash with saturated aqueous sodium bicarbonate, extract with DCM.
    • Dry organic layer over anhydrous sodium sulfate and evaporate under vacuum.
    • Purify the crude product by filtration or silica gel chromatography.

This method yields the benzanilide intermediate, which is crucial for further N-substitution steps.

N-Methylation of Benzanilides

The N-methylation of benzanilides to form N-methyl-benzanilides can be achieved by treating the benzanilide with methyl iodide in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at room temperature.

  • Procedure Summary:
    • Stir benzanilide (8 mmol) and t-BuOK (9.6 mmol) in THF (20 mL) for 15 minutes at room temperature.
    • Add methyl iodide (9.6 mmol) slowly.
    • Stir for 12 hours at room temperature.
    • Quench with water, wash with saturated sodium bicarbonate, extract with DCM.
    • Dry over anhydrous sodium sulfate and evaporate solvent.
    • Purify by silica gel column chromatography (petroleum ether:ethyl acetate = 4:1).

This yields the N-methylated benzanilide, a key intermediate towards this compound.

N-Benzylation (Optional Step for Related Derivatives)

For N-benzyl-benzanilides, benzyl bromide can be used instead of methyl iodide under similar conditions but at elevated temperature (50 °C).

Purification and Characterization

  • Purification of the crude products typically involves silica gel column chromatography using petroleum ether and ethyl acetate mixtures in varying ratios (commonly 4:1 or 6:1).
  • Drying agents such as anhydrous sodium sulfate are used to remove residual water from organic extracts.
  • Evaporation under vacuum using rotary evaporators (e.g., BUCHI Rotavapor) concentrates the product.
  • Characterization is performed using standard spectroscopic techniques (NMR, GC-MS, HRMS) to confirm structure and purity.

Summary Table of Preparation Methods

Step Reagents & Conditions Purpose Notes
1. Benzanilide Formation Benzoic acid, EDCI, DMAP, DCM, RT, 12 h Amide bond formation Carbodiimide coupling
2. N-Methylation Benzanilide, t-BuOK, MeI, THF, RT, 12 h N-methyl substitution Strong base and alkyl halide
3. N-Methoxymethylation Benzanilide, Mn(CO)5Br catalyst, ligand, K2CO3, MeOH, 130 °C, 12 h N-methoxymethyl substitution Mn-catalyzed IBH mechanism
4. Aromatic Ring Reduction Pd, Pt, Rh, Raney Ni, or PtO2, H2 gas, solvent Aromatic to cyclohexyl ring Hydrogenation under pressure
5. Purification Silica gel chromatography (petroleum ether:ethyl acetate) Product isolation Column chromatography

Q & A

Basic: What are the optimal synthetic routes for N-Cyclohexyl-2-methoxy-N-methylbenzamide?

To synthesize this compound, a multi-step approach is recommended. Begin with the coupling of 2-methoxybenzoic acid with N-methylcyclohexylamine using a carbodiimide-based coupling agent (e.g., DCC) and a catalyst like DMAP to facilitate amide bond formation. Reaction conditions should be optimized for temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity. Monitoring reaction progress using TLC and confirming product identity via 1^1H/13^{13}C NMR and HRMS is critical .

Advanced: How can crystallographic refinement tools like SHELX improve structural analysis of this compound?

SHELXL is widely used for small-molecule refinement due to its robust handling of twinned or high-resolution data. For this compound, employ SHELXL to refine X-ray diffraction data by iteratively adjusting atomic displacement parameters and validating geometric restraints (e.g., bond lengths, angles). Use the "L.S." command for least-squares refinement and "HKLF 4" for intensity integration. Cross-validate results with the R-factor (<5%) and goodness-of-fit (~1.0). SHELX’s integration with visualization tools like Olex2 allows real-time model adjustments, ensuring accurate depiction of the cyclohexyl ring conformation and methoxy group orientation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (CDCl₃, 400 MHz) identifies the methoxy singlet (~δ 3.8–4.0 ppm) and N-methyl resonance (~δ 2.8–3.1 ppm). 13^{13}C NMR confirms the carbonyl carbon (~δ 165–170 ppm) and cyclohexyl carbons.
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) validate functional groups.
  • Mass Spectrometry : HRMS (ESI+) provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₂₂NO₂: 248.1651).
  • UV-Vis/FL Spectroscopy : Assess π→π* transitions in the benzamide core (λmax ~270–290 nm) for photophysical studies .

Advanced: How can researchers resolve contradictions in biological activity data for benzamide derivatives?

Contradictions in biological data (e.g., inconsistent IC₅₀ values) often arise from assay variability or structural nuances. Mitigate this by:

Standardizing Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%).

SAR Analysis : Compare this compound with analogs (e.g., fluorinated or chloro-substituted benzamides) to identify substituent effects on activity .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental results.

Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or outliers .

Basic: What are the key considerations in designing solubility and stability studies for this compound?

  • Solubility : Test in buffered solutions (pH 1.2–7.4) using shake-flask or HPLC methods. Cyclohexyl groups may reduce aqueous solubility; consider co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) for in vitro assays.
  • Stability : Conduct forced degradation studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic conditions. Monitor via HPLC for decomposition products (e.g., hydrolysis of the amide bond).
  • Storage : Store at –20°C in amber vials under inert gas (N₂) to prevent oxidation .

Advanced: What strategies are employed in computational modeling to predict the reactivity of this compound?

DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.

MD Simulations : Run GROMACS simulations in explicit solvent (e.g., water) to study conformational dynamics of the cyclohexyl group and its impact on binding.

QSAR Modeling : Develop regression models (e.g., PLS in R) correlating descriptors (e.g., logP, polar surface area) with observed reactivity or bioactivity.

ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2), cytochrome P450 interactions, and toxicity (e.g., Ames test) .

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